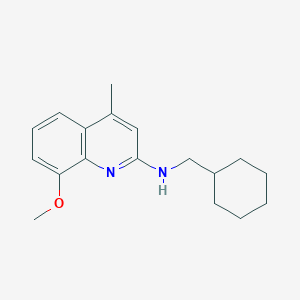
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one, also known as DPOPC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of coumarin derivatives and has a molecular weight of 352.42 g/mol.
科学研究应用
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been studied for its antimicrobial activity against various bacterial strains.
作用机制
The exact mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has a range of biochemical and physiological effects. It has been reported to reduce the levels of ROS and pro-inflammatory cytokines in vitro and in vivo. 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one has been reported to exhibit neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications. However, there are also some limitations associated with the use of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one. For example, the compound is relatively unstable and can degrade over time, which may affect the reproducibility of results. In addition, the synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is relatively complex and requires specialized equipment and expertise.
未来方向
There are several future directions related to 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one that could be explored. One area of interest is the development of new synthetic methods for the compound, which could improve its stability and reproducibility. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one in the treatment of various diseases.
合成方法
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one involves the reaction between 7-hydroxy-4-propylcoumarin and 3,3-dimethyl-2-oxobutyryl chloride in the presence of a base such as pyridine. The reaction takes place under reflux conditions in anhydrous dichloromethane. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
属性
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-5-6-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(2,3)4/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPZSUERYAZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

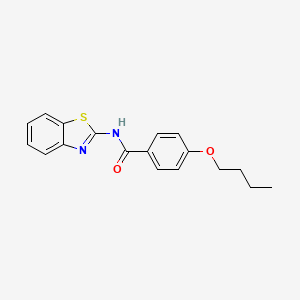

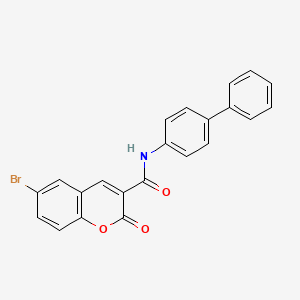
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)
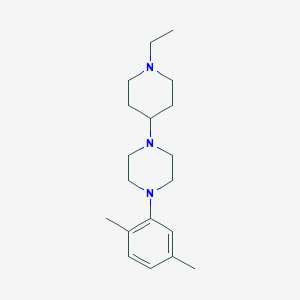
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)
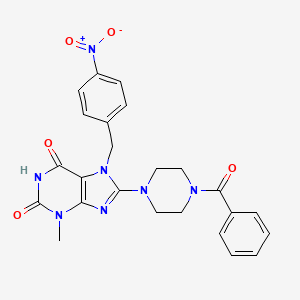
![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![ethyl 6-amino-4-(2-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-4H-pyran-3-carboxylate](/img/structure/B4886996.png)
